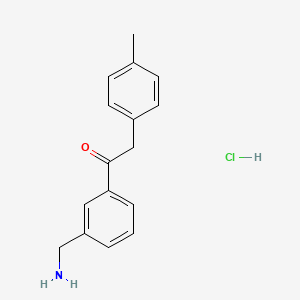

1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride

Description

1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride is a synthetic organic compound featuring an aminomethyl-substituted phenyl ring linked to a p-tolyl (4-methylphenyl) group via an ethanone backbone. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and biochemical applications. For example:

- Synthesis: Analogous compounds, such as 1-[3-(Aminomethyl)-5-(1,1-dimethylethyl)-2-hydroxyphenyl]-2-chloroethanone hydrochloride, are synthesized via ammonolysis of precursor hydrochlorides .

- Functional Groups: The aminomethyl group (-CH2NH2) and aromatic substituents (e.g., p-tolyl) are critical for interactions with biological targets, such as protein domains (e.g., Grb2 SH2) .

Properties

CAS No. |

1187931-94-7 |

|---|---|

Molecular Formula |

C16H18ClNO |

Molecular Weight |

275.77 g/mol |

IUPAC Name |

1-[3-(aminomethyl)phenyl]-2-(4-methylphenyl)ethanone;hydrochloride |

InChI |

InChI=1S/C16H17NO.ClH/c1-12-5-7-13(8-6-12)10-16(18)15-4-2-3-14(9-15)11-17;/h2-9H,10-11,17H2,1H3;1H |

InChI Key |

FVWIQGNPQRTROL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Nitration and Reduction Route

- Step 1: Nitration of the aromatic ring to introduce a nitro group at the 3-position.

- Step 2: Reduction of the nitro group to an amine.

- Step 3: Conversion of the amine to an aminomethyl group via formaldehyde and subsequent reduction or reductive amination.

This classical approach is supported by analogous aromatic amine syntheses but requires careful control to avoid ortho/para substitution and over-reduction.

Direct Aminomethylation via Mannich Reaction

- Method: The Mannich reaction involves the condensation of the aromatic ketone with formaldehyde and an amine source under acidic conditions.

- Procedure: The aromatic ketone (1-(p-tolyl)ethanone derivative) is reacted with formaldehyde and ammonia or a primary amine in ethanol or aqueous acidic medium, typically at room temperature or mild reflux.

- Outcome: Formation of the aminomethyl derivative at the meta-position, followed by isolation as the hydrochloride salt.

Halomethylation Followed by Amination

- Step 1: Halomethylation of the aromatic ring at the 3-position using reagents like bromomethyl derivatives.

- Step 2: Nucleophilic substitution of the halogen with ammonia or an amine to yield the aminomethyl group.

- Example: Reaction of 3-bromomethylphenyl ethanone with ammonia in ethanol under reflux conditions, followed by purification.

Formation of the Hydrochloride Salt

- After the aminomethyl derivative is obtained, it is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- The salt formation improves compound stability and crystallinity, facilitating purification by recrystallization.

Representative Synthetic Procedure (Literature-Inspired)

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel using ethyl acetate/petroleum ether mixtures; recrystallization from methanol or ethyl acetate/hexane mixtures.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. Typical ^1H NMR signals include aromatic protons, methyl groups, and aminomethyl protons.

- Yield: Overall yields vary depending on the route but typically range from 60% to 85% for the final hydrochloride salt.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts + Nitration + Reduction + Mannich | Multi-step, regioselective amine introduction | High regioselectivity, well-established | Multi-step, requires careful control |

| Halomethylation + Amination | Halogenation followed by nucleophilic substitution | Direct amine introduction | Requires halogenated intermediates |

| Direct Mannich Reaction | One-pot aminomethylation | Simpler, fewer steps | May have regioselectivity issues |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Antidepressant Properties

Research indicates that derivatives of 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride may exhibit antidepressant-like effects. A study published in 2021 explored the synthesis of related compounds and their pharmacological evaluations, suggesting that modifications to the structure can enhance their efficacy as antidepressants .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines, making it a candidate for further development in cancer therapies. The mechanism of action is thought to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

Synthesis of Heterocyclic Compounds

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. It has been utilized in multicomponent reactions to produce α-amino phosphonates and dihydroisoquinolin-1-yl derivatives, showcasing its versatility in organic synthesis .

Catalytic Reactions

The compound has been employed in catalytic systems for organic transformations, including the Kabachnik–Fields reaction, which allows for the efficient synthesis of α-amino phosphonates from aldehydes and amines. This reaction highlights the compound's utility in developing complex organic molecules with potential biological activity .

Case Study: Antidepressant Development

In a recent study, researchers synthesized several analogs of this compound to evaluate their antidepressant effects using animal models. The results demonstrated significant improvements in depressive-like behaviors compared to control groups, suggesting that structural modifications can lead to enhanced therapeutic profiles .

Case Study: Anticancer Screening

Another research initiative involved screening this compound against various cancer cell lines, including breast and lung cancer models. The findings revealed that certain derivatives exhibited cytotoxic effects at low concentrations, warranting further investigation into their potential as anticancer agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their substituents:

Key Observations :

- Aminomethyl vs. Amino Groups: The target compound’s aminomethyl group (-CH2NH2) offers greater conformational flexibility compared to rigid amino-substituted analogues (e.g., 2-Amino-1-(3-hydroxyphenyl)ethanone) .

- Aromatic Diversity : The p-tolyl group in the target compound may enhance lipophilicity compared to polar substituents (e.g., hydroxyl or trifluoromethyl groups) in analogues like 97760-76-4 .

Physicochemical Properties

Melting points (m.p.) and solubility trends for select analogues:

Implications :

Pharmacological and Biochemical Activity

- Grb2 SH2 Domain Binding: Compound 39 (a tripeptide mimic with (3-aminomethyl-phenyl)urea) exhibits an IC50 of 6.19 μM for Grb2 SH2 binding, comparable to peptide-based inhibitors . The target compound’s aminomethyl group may similarly enhance binding through hydrogen bonding. Tri-aromatic analogues (e.g., compound 40, IC50 = 25.9 μM) show reduced affinity, emphasizing the importance of flexible substituents like aminomethyl .

Cellular Permeability :

- Polar groups (e.g., phosphorylated residues) limit membrane transport in compounds like CGP78850 . The p-tolyl group in the target compound may improve permeability relative to highly polar derivatives.

Biological Activity

1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride, also referred to by its chemical structure and properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a phenyl group substituted with an aminomethyl group linked to an ethanone moiety, which contributes to its unique reactivity and biological profile.

- Molecular Formula : C16H18ClN

- Molecular Weight : Approximately 285.77 g/mol

- CAS Number : 66522-66-5

- SMILES Notation :

NCc1ccc(cc1)C(=O)C.Cl

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antibacterial and antifungal properties. Initial studies suggest that this compound exhibits moderate activity against various bacterial and fungal strains, although further investigation is necessary to fully elucidate its therapeutic potential.

Antimicrobial Activity

Research has indicated that this compound demonstrates significant antimicrobial properties. The following table summarizes its activity against selected microorganisms:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | Low |

Although specific mechanisms for this compound's action remain under investigation, preliminary studies suggest that it may function through enzyme inhibition. For instance, compounds with similar structures have been shown to inhibit cholinesterases, which are critical in neurotransmission and may play a role in neurodegenerative diseases.

Enzyme Inhibition Studies

In related studies, similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The following table highlights the IC50 values for related compounds:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | 0.12 | 0.23 | |

| Compound B | 0.15 | 0.20 | |

| 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone HCl | TBD | TBD |

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into their potential applications:

- Antibacterial Efficacy : A study investigating derivatives of aminophenyl ethanones found that modifications in the side chains significantly affected antibacterial potency, suggesting a structure-activity relationship that could be explored further for optimizing this compound.

- Antifungal Studies : Research on related compounds indicated promising antifungal activity against Candida species, supporting the need for further exploration of this compound's efficacy against fungal pathogens.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride in laboratory settings?

- Methodological Answer : Researchers must use engineering controls (e.g., chemical fume hoods) and personal protective equipment (PPE), including lab coats, chemical-resistant gloves, and safety goggles, as outlined in safety data sheets . Avoid inhalation of dust/vapors (P261) and skin/eye contact (P262) . Storage should adhere to -20°C for powders and -80°C for solutions to maintain stability .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical parameters?

- Methodological Answer : A modified Claisen-Schmidt condensation is often used, involving reflux of ketone precursors (e.g., substituted acetophenones) with amines in ethanol or acetone under acidic catalysis (e.g., thionyl chloride). Reaction progress is monitored via TLC, with purification via ice-water precipitation and silica gel chromatography . Key parameters include reaction time (6–12 hours), stoichiometric ratios (1:1), and pH control to avoid side reactions .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) quantifies purity (>98%). Structural confirmation requires FT-IR (C=O stretch ~1680 cm⁻¹, NH₂ bend ~1600 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) . Mass spectrometry (electron ionization, m/z ~250–300 [M+H]⁺) further validates molecular weight .

Advanced Research Questions

Q. What strategies can resolve contradictory spectral data (e.g., NMR vs. MS) during characterization?

- Methodological Answer : Cross-validate using complementary techniques: X-ray crystallography for solid-state conformation , 2D NMR (COSY, HSQC) to resolve overlapping signals, and high-resolution MS (HRMS) for exact mass determination. For discrepancies in hydrochloride salt identification, conduct elemental analysis (Cl⁻ content ~17–19%) or ion chromatography .

Q. How does the hydrochloride counterion influence the compound’s stability under varying storage conditions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility but may hydrolyze under high humidity. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis are recommended. Lyophilization or desiccant storage (silica gel) mitigates degradation .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electrophilic sites (e.g., carbonyl carbon). Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites), validated by kinetic assays (e.g., Michaelis-Menten parameters) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectroscopic data?

- Methodological Answer : Replicate experiments under standardized conditions (heating rate: 1°C/min for melting point). Compare with literature using identical instrumentation (e.g., NIST-validated IR spectra ). Assess solvent effects (DMSO vs. CDCl₃ in NMR) and salt hydration states .

Q. What methodologies optimize yield in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.